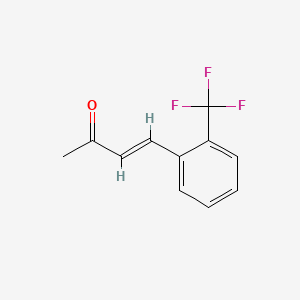

4-(2-Trifluoromethylphenyl)but-3-en-2-one

Description

Significance of Fluorine and Trifluoromethyl Groups in Medicinal Chemistry and Materials Science

The incorporation of fluorine and, more specifically, the trifluoromethyl (-CF3) group into organic molecules is a critical strategy in modern drug design. hovione.combohrium.com The trifluoromethyl group is particularly valued for its ability to significantly alter a molecule's physicochemical and biological properties. rsc.org Its high electronegativity and electron-withdrawing nature can profoundly influence the electronic environment of a molecule. mdpi.comwikipedia.org

One of the primary advantages of the -CF3 group is its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic oxidation, which can increase a drug's half-life in the body. mdpi.com Furthermore, the -CF3 group can enhance a compound's lipophilicity (its ability to dissolve in fats and lipids), which can improve its permeability across biological membranes and its interaction with biological targets. hovione.commdpi.com It is often used as a bioisostere for methyl or chloro groups, allowing chemists to fine-tune a molecule's size, shape, and electronic properties to optimize its pharmacological profile. wikipedia.org Between 20% and 30% of commercialized drugs contain at least one fluorine atom, underscoring the importance of this element in pharmaceuticals. rsc.org

Overview of Enone Scaffolds as Versatile Building Blocks and Pharmacophores

Enones, which are α,β-unsaturated ketones, are highly versatile intermediates in organic synthesis. numberanalytics.com Their structure, featuring a conjugated system of a carbonyl group and a carbon-carbon double bond, provides two electrophilic sites: the carbonyl carbon and the β-carbon. numberanalytics.com This dual reactivity allows enones to participate in a wide array of chemical reactions, including nucleophilic additions (such as Michael additions) and cycloadditions, making them invaluable for the construction of complex molecular frameworks. numberanalytics.com

The butenone scaffold, a core component of 4-(2-Trifluoromethylphenyl)but-3-en-2-one, is a key feature of a class of compounds known as chalcones (or trans-1,3-diaryl-2-propen-1-ones). ijprajournal.com Chalcones are naturally occurring compounds found in many edible plants and serve as precursors for flavonoids. ijprajournal.com The reactive α,β-unsaturated keto-ethylenic moiety (–CO–CH=CH–) in chalcones is largely responsible for their wide spectrum of pharmacological activities. japsonline.combibliomed.org Preclinical studies have demonstrated that chalcones and their derivatives possess potential anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, making the enone scaffold a significant pharmacophore in drug discovery. nih.gov

Historical Context and Evolution of Research on Aryl-Substituted Enones

Research into aryl-substituted enones, particularly chalcones, has a long history, with one of the foundational synthesis methods, the Claisen-Schmidt condensation, being developed in the late 19th century. This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone. ijprajournal.com For decades, research focused on the synthesis and isolation of naturally occurring chalcones and the exploration of their fundamental chemical reactivity.

Over time, the focus has shifted towards synthesizing novel, non-natural derivatives to explore structure-activity relationships and develop compounds with enhanced or specific biological activities. nih.gov The evolution of synthetic methodologies, including modern cross-coupling reactions like the Suzuki and Heck reactions, has expanded the toolkit for creating diverse chalcone (B49325) libraries. japsonline.combibliomed.org The introduction of specific substituents, such as halogens and trifluoromethyl groups, onto the aryl rings represents a more recent and strategic evolution in this field, aiming to leverage the unique properties these groups impart for applications in medicinal chemistry. nih.govresearchgate.net

Scope and Objectives of Academic Inquiry into this compound and Related Structures

The academic inquiry into this compound is driven by the goal of combining the advantageous properties of the trifluoromethyl group with the proven biological relevance of the aryl-substituted butenone scaffold. Researchers aim to synthesize and characterize this and related compounds to explore how the specific placement of the -CF3 group on the phenyl ring influences the molecule's chemical reactivity and biological potential.

The primary objectives of studying this compound include:

Developing efficient and selective synthetic routes to access this compound and its analogues. acs.orgchemicalbook.com

Investigating its reactivity in various chemical transformations to utilize it as a building block for more complex heterocyclic or carbocyclic structures. acs.orgresearchgate.net

Evaluating its potential as a bioactive agent, drawing on the extensive research into the pharmacological activities of other fluorinated chalcones. nih.govresearchgate.net

By systematically studying structures like this compound, chemists can gain a deeper understanding of how subtle structural modifications impact molecular properties, contributing to the rational design of new pharmaceuticals and functional materials. rsc.org

Data Tables

Table 1: Physicochemical Properties of (E)-4-(2-Trifluoromethylphenyl)but-3-en-2-one

| Property | Value | Source |

| Molecular Formula | C₁₁H₉F₃O | chemicalbook.comuni.lu |

| Molecular Weight | 214.18 g/mol | chemicalbook.com |

| Monoisotopic Mass | 214.06055 Da | uni.lu |

| IUPAC Name | (E)-4-[2-(trifluoromethyl)phenyl]but-3-en-2-one | uni.lu |

| InChIKey | DNMFDFHJWALWGN-VOTSOKGWSA-N | uni.lu |

| Predicted XlogP | 2.9 | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-[2-(trifluoromethyl)phenyl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMFDFHJWALWGN-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876675 | |

| Record name | 3-Buten-2-one,4-(2-CF3-phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76293-37-3 | |

| Record name | 3-Buten-2-one,4-(2-CF3-phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Chemical Routes to 4 2 Trifluoromethylphenyl but 3 En 2 One and Analogues

Classical and Modern Approaches to Enone Synthesis

Traditional methods for the formation of the enone functional group remain highly relevant, while modern adaptations offer improved efficiency and stereoselectivity.

Wittig Reactions for Stereoselective Olefin Formation

The Wittig reaction is a widely utilized method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.compressbooks.publumenlearning.comlibretexts.org This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium salt by deprotonation with a strong base. lumenlearning.comlibretexts.org The reaction proceeds through a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a stable phosphine (B1218219) oxide, the latter being the driving force of the reaction. masterorganicchemistry.comorganic-chemistry.org

A practical application of this methodology is the solventless Wittig olefination for the preparation of 4-(fluorophenyl)but-3-en-2-ones. iosrjournals.org In a typical procedure, a phosphorane is reacted with a fluorinated benzaldehyde (B42025). iosrjournals.org For instance, the reaction of a suitable phosphorane with 2,5-difluorobenzaldehyde, when heated, can produce (E)-4-(2,5-difluorophenyl)but-3-en-2-one in high yield. iosrjournals.org This approach highlights the utility of the Wittig reaction in accessing fluorinated enones.

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally lead to the formation of (E)-alkenes, whereas non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org

Claisen–Schmidt Condensation for Related Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones and related α,β-unsaturated ketones. researchgate.netscispace.comrsc.org This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone, followed by dehydration. researchgate.netnih.gov The synthesis of fluorine-substituted chalcones has been successfully achieved using this method. sapub.org

For example, the reaction of various fluoro-substituted benzaldehydes with acetophenone under solvent-free conditions with microwave activation has been shown to produce good yields of the corresponding chalcones. sapub.org This method offers a greener alternative to conventional procedures that often require prolonged reaction times and organic solvents. sapub.org The catalysts employed in Claisen-Schmidt condensations can range from strong bases like NaOH and KOH to Lewis acids. rsc.orgsapub.org

Advanced Catalytic Syntheses Incorporating Trifluoromethylphenyl Moieties

Modern catalytic methods provide powerful tools for the construction of complex molecules containing trifluoromethylphenyl groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, in particular, has been adapted for the synthesis of aromatic α,β-unsaturated ketones. organic-chemistry.orgnih.gov This reaction typically involves the coupling of an arylboronic acid with an α,β-unsaturated acyl chloride in the presence of a palladium catalyst and a base. organic-chemistry.org This method provides an efficient alternative to traditional Friedel-Crafts acylation. organic-chemistry.org

Furthermore, palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds has been developed for the synthesis of trifluoromethyl ketones. researchgate.net The proposed catalytic cycle for this transformation involves the oxidative addition of the ester to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to afford the desired ketone. researchgate.net Challenges in palladium-catalyzed Suzuki-Miyaura couplings of α,β-unsaturated acid derivatives can arise from the susceptibility of the C=C bond adjacent to the carbonyl group. rsc.org

Pauson–Khand Reactions for Bicyclic Enone Synthesis

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, mediated by a metal carbonyl complex, typically cobalt, to form a cyclopentenone. beilstein-journals.orgnih.govbeilstein-journals.orgmdpi.com This reaction is a powerful tool for the construction of bicyclic enones, and its intramolecular version is particularly useful for synthesizing cyclopentenone-fused ring systems. nih.govbeilstein-journals.org

The PKR has been successfully applied to the synthesis of fluorinated compounds, including those with trifluoromethyl groups. beilstein-journals.orgnih.govbeilstein-journals.org For example, the intramolecular PKR of certain 1,7-enynes bearing a trifluoromethyl group can yield trifluoromethylated oxygenated bicyclic enones in good yield and high diastereoselectivity. beilstein-journals.orgbeilstein-journals.org The mechanism of the Co2(CO)8-mediated intramolecular PKR is understood to proceed through several elementary steps, with the rate-determining step being the intramolecular alkene insertion into the carbon-cobalt bond. acs.org

Table 1: Comparison of Synthetic Methodologies for Enone Synthesis

| Methodology | Reactants | Key Features | Stereoselectivity |

|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Forms a C=C bond with high regioselectivity. pressbooks.pub | Dependent on ylide stability (Stabilized: E-alkene; Unstabilized: Z-alkene). organic-chemistry.org |

| Claisen-Schmidt Condensation | Aldehyde + Ketone | Base or acid-catalyzed condensation followed by dehydration. researchgate.net | Generally forms the more stable E-isomer. |

| Suzuki-Miyaura Coupling | Arylboronic Acid + α,β-Unsaturated Acyl Chloride | Palladium-catalyzed C-C bond formation. organic-chemistry.org | Stereochemistry of the enone is typically retained. |

| Pauson-Khand Reaction | Alkyne + Alkene + Carbon Monoxide | Metal-mediated [2+2+1] cycloaddition to form cyclopentenones. beilstein-journals.orgnih.gov | Can exhibit high regio- and stereoselectivity in intramolecular versions. beilstein-journals.org |

Direct Fluorination Strategies for Enone Scaffolds

Direct fluorination methods offer a route to introduce fluorine atoms into pre-existing enone structures. These strategies can be broadly categorized into electrophilic and nucleophilic approaches.

Electrophilic fluorination involves the use of an electrophilic fluorine source to react with a nucleophilic carbon center, such as an enol or enolate. alfa-chemistry.comwikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), are commonly employed for this purpose. alfa-chemistry.comwikipedia.org The reaction of enol esters with Selectfluor, for example, provides a mild route to α-fluoroketones. core.ac.uk Additionally, a general and regioselective protocol for the synthesis of γ-fluorocarbonyl compounds has been developed using NFSI and siloxydienes derived from simple enones. chemrxiv.org

Nucleophilic fluorination, on the other hand, utilizes a nucleophilic fluoride (B91410) source (F-) to displace a leaving group or add to an unsaturated system. alfa-chemistry.com While less common for direct fluorination of the enone backbone itself without prior functionalization, methods have been developed for the synthesis of 2-fluoroenones from enones in a single step using a nucleophilic fluoride source like HF-pyridine complex. nih.govacs.org This reaction is proposed to proceed through an umpolung Morita–Baylis–Hillman-type mechanism. nih.govacs.org

Table 2: Common Reagents in Direct Fluorination

| Fluorination Type | Reagent Class | Examples | Typical Substrates |

|---|---|---|---|

| Electrophilic | N-F Reagents | Selectfluor, NFSI | Enols, Enolates, Silyl Enol Ethers. alfa-chemistry.comchemrxiv.org |

| Nucleophilic | Fluoride Sources | HF-pyridine | Enones (via umpolung MBH mechanism). nih.govacs.org |

Umpolung Morita–Baylis–Hillman Reactions for 2-Fluoroenones

A novel, single-step method for the synthesis of 2-fluoroenones from readily available enones has been developed, achieving yields between 63% and 90%. nih.govorganic-chemistry.org This reaction represents the first formal substitution of an enone-α-hydrogen to a fluorine atom. acs.org The process is conducted at room temperature and utilizes a hydrofluoric acid-pyridine complex as the fluoride source. organic-chemistry.org

Mechanistic studies suggest that this transformation proceeds through a rare umpolung Morita–Baylis–Hillman (MBH) type mechanism. nih.govorganic-chemistry.org In this process, the typical nucleophilic character of the enone α-position is reversed ("umpolung"). The reaction is initiated by the conjugate attack of an amine, such as DABCO or pyridine, assisted by a hypervalent iodine reagent, which forms an electrophilic β-ammonium-enolonium species. organic-chemistry.org This intermediate then undergoes a nucleophilic attack by the fluoride anion, followed by base-induced elimination to yield the 2-fluoroenone product. organic-chemistry.org

The reaction is applicable to a broad range of aromatic and alkenyl enones. organic-chemistry.org For instance, enones with E geometry and methyl or ethyl substituents have been successfully converted to their corresponding 2-fluoroenones in yields of 70% and 79%, respectively. acs.org The reaction also demonstrates high selectivity, as seen in enones with an additional conjugated double bond, where the reaction occurs selectively at the less substituted double bond. acs.orgnih.gov

A variety of substituted 1-phenyl-2-enones have been successfully fluorinated using this method. The position of substituents on the phenyl ring can influence the reaction yield. For example, methyl groups in the para- and meta-positions result in high yields (85% and 86%, respectively), while an ortho-substituent can slightly impair the yield (67%) due to steric hindrance. acs.orgnih.gov The reaction is compatible with both electron-donating groups, such as methoxy and phenoxy groups, and electron-withdrawing groups like nitro and cyano groups, with yields generally ranging from 63% to 84%. acs.orgnih.gov

Other Electrophilic and Nucleophilic Fluorination Methods

Beyond the Umpolung MBH reaction, other electrophilic and nucleophilic methods are employed for the synthesis of fluorinated compounds. Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org While elemental fluorine was historically used, reagents containing a nitrogen-fluorine (N-F) bond are now favored due to their stability, safety, and cost-effectiveness. wikipedia.org Common N-F reagents include Selectfluor, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.orgbrynmawr.edu These reagents transfer an electrophilic fluorine atom to nucleophilic sites such as enolates, alkenes, and aromatic rings. alfa-chemistry.com

Nucleophilic fluorination, conversely, utilizes a nucleophilic fluoride source (F-) to introduce fluorine. alfa-chemistry.com This can occur through substitution reactions, where a leaving group is displaced by a fluoride ion, or through addition reactions to unsaturated substrates. alfa-chemistry.com Common nucleophilic fluorinating agents include inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as HF complexes such as Olah's reagent (HF/pyridine). alfa-chemistry.com While cost-effective, the high basicity and low solubility of inorganic fluorides in organic solvents can present challenges. alfa-chemistry.com

Industrial and Scalable Production Methodologies for Fluorinated Enones

The transition from laboratory-scale synthesis to industrial production of fluorinated enones presents a unique set of challenges and considerations, primarily centered around reaction optimization, cost, and waste management.

Optimization of Reaction Conditions and Catalyst Systems

For the Umpolung Morita–Baylis–Hillman reaction, optimization of conditions has been shown to significantly impact yield. Key variables include the choice of solvent, the iodine(III) reagent, the fluoride source, and the amine base. nih.gov Acetonitrile has been identified as the optimal solvent for this reaction. nih.gov The use of 2-iodosyl-1,3-dimethylbenzene as the iodine(III) reagent and a pyridine-HF complex as the fluoride source has proven effective, with adjustments in their equivalents leading to yields as high as 84%. nih.govorganic-chemistry.org

Enzymatic approaches are also being explored for the synthesis of fluorinated compounds, offering high selectivity. the-innovation.org For example, old yellow enzyme 3 (OYE3) from S. cerevisiae has demonstrated high efficiency in incorporating trifluoroethyl iodide into various α-methyl vinyl arenes, with yields ranging from 37% to 99% and high enantioselectivities. the-innovation.org Optimization of these biocatalytic systems, including enzyme mutations, can further enhance yield and enantioselectivity. the-innovation.org

Challenges in Waste Management and Reagent Cost

A significant hurdle in the large-scale production of fluorinated compounds is the management of fluorinated waste. mdpi.com Fluorinated solvents and byproducts can be persistent and require specialized disposal methods, such as high-temperature incineration, to prevent environmental contamination. mdpi.com The high cost of many fluorinating reagents, particularly electrophilic fluorine sources which are often derived from toxic and highly reactive fluorine gas, also poses a challenge for industrial-scale synthesis. In contrast, nucleophilic fluoride sources like alkali metal fluorides are less expensive but can suffer from poor reactivity and solubility issues. The development of more cost-effective and environmentally benign fluorinating agents and synthetic methods is crucial for the sustainable industrial production of compounds like 4-(2-trifluoromethylphenyl)but-3-en-2-one.

Chemical Reactivity and Mechanistic Investigations of 4 2 Trifluoromethylphenyl but 3 En 2 One Derivatives

Electrophilic and Nucleophilic Character of the Butenone Moiety

The butenone portion of the molecule contains two key reactive sites: the carbonyl carbon and the β-carbon of the alkene. The strong electron-withdrawing nature of the trifluoromethyl group on the phenyl ring enhances the electrophilicity of the conjugated system, making the β-carbon particularly susceptible to nucleophilic attack. Conversely, the carbonyl oxygen possesses nucleophilic character due to its lone pairs of electrons.

Michael Addition Reactions in Complex Molecule Synthesis

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. nih.govmdpi.com In the case of 4-(2-trifluoromethylphenyl)but-3-en-2-one, the β-carbon is activated by both the adjacent carbonyl group and the distant, yet influential, trifluoromethyl group. This renders the molecule a potent Michael acceptor, readily reacting with a wide range of soft nucleophiles. dntb.gov.uamasterorganicchemistry.com

The addition of nucleophiles such as enolates, amines, and thiols leads to the formation of 1,5-dicarbonyl compounds or their analogs, which are versatile intermediates for the synthesis of more complex molecules. nih.govdntb.gov.ua For instance, the reaction with enolates can be a key step in the construction of larger carbon skeletons. masterorganicchemistry.com Thia-Michael additions, involving the use of thiol nucleophiles, are particularly efficient for forming C-S bonds, a common linkage in many biologically active compounds. libretexts.orgbepls.com While specific studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from similar trifluoromethylated chalcones. These reactions are often catalyzed by bases or Lewis acids to enhance the nucleophilicity of the donor and the electrophilicity of the acceptor, respectively. libretexts.orgbepls.com

| Michael Acceptor | Michael Donor (Nucleophile) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketone | Thiol | FeCl₃, Room Temp | β-Thio-ketone | bepls.com |

| α,β-Unsaturated Ketone | Enolate (from Ketone) | Base (e.g., LDA, NaOH) | 1,5-Dicarbonyl Compound | dntb.gov.ua |

| α,β-Unsaturated Ketone | Amine | None or Mild Acid | β-Amino-ketone | researchgate.net |

| α,β-Unsaturated Enone | 1,3-Dicarbonyl Compound | Yb(OTf)₃, Water | Poly-functionalized Ketone | nih.gov |

Condensation Reactions, Including Schiff Base and Ketoimine Formation

The carbonyl group of this compound can undergo condensation reactions with primary amines to form Schiff bases or ketoimines. mdpi.comnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield a C=N double bond. These imine derivatives are valuable intermediates in their own right, for example, in the synthesis of nitrogen-containing heterocyclic compounds.

The formation of a Schiff base from 4-aminoantipyrine (B1666024) and substituted benzaldehydes is a well-established reaction, indicating that the ketone functionality in the target molecule should be similarly reactive towards primary amines. libretexts.org The reaction is typically catalyzed by an acid or a base and often involves the removal of water to drive the equilibrium towards the product. mdpi.comlibretexts.org While specific examples involving this compound are scarce in the literature, the synthesis of Schiff bases from aniline (B41778) derivatives and other ketones is a common transformation. nih.govyoutube.com The resulting (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol, for instance, has been synthesized and characterized, demonstrating the viability of forming imines with trifluoromethyl-substituted anilines. youtube.com

Reactions Involving the Trifluoromethylphenyl Group

Nucleophilic Aromatic Substitution (NAS) and Steric Considerations

Nucleophilic aromatic substitution on the phenyl ring of this compound would require the presence of a suitable leaving group (e.g., a halogen) on the ring. youtube.comnih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govbeilstein-journals.orgfrontiersin.org

The powerful electron-withdrawing trifluoromethyl group is an activating group for NAS, particularly when positioned ortho or para to the leaving group, as it helps to stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgyoutube.com However, the ortho position of the CF₃ group in the target molecule introduces significant steric hindrance. ulaval.ca This steric bulk can impede the approach of the nucleophile to the substitution site, potentially slowing down the reaction rate compared to a para-substituted analogue. ulaval.ca Furthermore, the butenone side chain itself contributes to the steric crowding around the aromatic ring. The balance between the electronic activation by the CF₃ group and the steric hindrance from both the CF₃ group and the side chain would be a critical factor in determining the feasibility and rate of any NAS reaction.

Radical-Mediated Processes and Oxidative Transformations

The trifluoromethyl group can participate in or influence radical reactions. Radical trifluoromethylation, often using reagents like CF₃I or CF₃SO₂Na, is a common method for introducing CF₃ groups, though in this case, the group is already present. libretexts.org The existing CF₃ group can influence the regioselectivity of other radical additions to the molecule. Radical processes initiated at other parts of the molecule, such as the butenone double bond, are well-documented for similar systems. libretexts.org

Oxidative transformations, such as oxidative cyclization, are known for chalcone-like structures, often leading to the formation of heterocyclic rings like furans or performing other functional group interconversions. ilpi.comresearchgate.net For example, 2'-hydroxychalcones can undergo oxidative cyclization to form flavones or aurones. researchgate.net While the subject molecule lacks the 2'-hydroxy group necessary for this specific transformation, the butenone moiety is susceptible to various oxidative conditions. Oxidative addition reactions, typically involving transition metal complexes, are fundamental processes where a metal center is oxidized upon adding a substrate. researchgate.netchemicalbook.comd-nb.info Such reactivity could potentially be explored with this compound, although specific literature examples are not prominent.

Cycloaddition Reactions and Heterocycle Formation

The α,β-unsaturated ketone framework of this compound is an excellent precursor for the synthesis of a variety of five-, six-, and seven-membered heterocyclic rings. These reactions often proceed through an initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration.

The reaction with bifunctional nucleophiles is a powerful strategy for heterocycle synthesis. For example, condensation with hydrazine (B178648) or its derivatives yields pyrazolines, which can be subsequently oxidized to pyrazoles. mdpi.comulaval.caresearchgate.netnih.gov Similarly, reaction with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazolines or isoxazoles. mdpi.comlibretexts.orgjocpr.comorganic-chemistry.org The synthesis of pyrimidines can be achieved by reacting the butenone with urea (B33335) or thiourea, and 1,5-benzodiazepines can be formed through condensation with o-phenylenediamine. libretexts.orgmdpi.com The Diels-Alder reaction, a [4+2] cycloaddition, is also a possibility where the butenone acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. researchgate.net The electron-withdrawing nature of the trifluoromethylphenyl group enhances the dienophilic character of the double bond. researchgate.net

| Reactant | Conditions | Product Heterocycle | Reaction Type | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate | Ethanol, Reflux | Pyrazoline | Condensation-Cyclization | mdpi.comnih.gov |

| Phenylhydrazine | Acetic Acid, Ethanol | N-Phenylpyrazoline | Condensation-Cyclization | |

| Hydroxylamine HCl | KOH, Ethanol, Reflux | Isoxazole (B147169) | Condensation-Cyclization | mdpi.com |

| o-Phenylenediamine | Piperidine, Acetic Acid, DMF, Reflux | 1,5-Benzodiazepine | Michael Addition-Cyclization | libretexts.org |

| Urea/Thiourea | Base (e.g., NaOH) | Pyrimidinone/Pyrimidinethione | Condensation-Cyclization | |

| Conjugated Diene | Thermal Conditions | Cyclohexene (B86901) derivative | [4+2] Cycloaddition (Diels-Alder) | researchgate.net |

1,3-Dipolar Cycloaddition Reactions with Enaminone Intermediates

The reaction of chalcones, such as this compound, with enaminones can lead to the formation of various heterocyclic structures. A significant application of this reactivity is in the synthesis of polysubstituted pyrazoles through [3+2] cycloaddition reactions. In these reactions, the enone acts as the dipolarophile.

A common strategy involves the reaction with in situ generated 1,3-dipoles like nitrilimines. researchgate.netresearchgate.net Nitrilimines, formed from hydrazonoyl halides in the presence of a base, react readily with electron-deficient alkenes. acs.orgalaqsa.edu.ps The trifluoromethyl group on the phenyl ring of this compound makes its double bond electron-poor, facilitating the reaction. The cycloaddition typically proceeds in a concerted, asynchronous manner, leading to a pyrazoline intermediate which can subsequently be oxidized to the aromatic pyrazole (B372694). acs.org

The general protocol involves a (3+2)-cycloaddition of the in situ generated trifluoroacetonitrile (B1584977) imines with enones, which results in trans-configured 5-acyl-pyrazolines with high regio- and diastereoselectivity. acs.org These intermediates can then be aromatized, for instance by using manganese dioxide, to yield the final pyrazole products. acs.org The reaction mechanism is believed to be concerted, though a stepwise pathway via a zwitterionic intermediate has also been considered, particularly in reactions involving enamines. wikipedia.orgnih.gov

Table 1: Representative 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| Reactant 1 (Dipolarophile) | Reactant 2 (1,3-Dipole Source) | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| This compound | Hydrazonoyl halide (forms Nitrilimine) | 5-Acyl-pyrazoline derivative | Polyfunctionalized 3-trifluoromethylpyrazole | acs.org |

Diels–Alder Cycloaddition Reactions of Fluoroenones

In the context of Diels-Alder reactions, α,β-unsaturated ketones, or enones, function as dienophiles. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.comyoutube.com The this compound molecule contains two such groups: the ketone carbonyl and the trifluoromethyl group on the phenyl ring. These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the [4+2] cycloaddition with an electron-rich diene. nih.govnih.gov

This reaction is a concerted, pericyclic process that forms a six-membered ring. wikipedia.org The presence of the trifluoromethyl substituent is known to influence the reaction's rate and selectivity through both inductive and conjugative effects. nih.gov Computational studies on similar fluorinated systems show that these substituents significantly impact the frontier molecular orbital energies, which govern the reaction's feasibility and outcome. nih.gov The reaction of a fluoroenone like this compound with a conjugated diene (e.g., cyclopentadiene) would be expected to proceed readily to form a substituted cyclohexene derivative. wikipedia.orgbeilstein-journals.org

Table 2: General Diels-Alder Reaction with a Fluoroenone

| Diene | Dienophile | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Conjugated diene (e.g., Butadiene, Cyclopentadiene) | This compound | Substituted cyclohexene | Electron-withdrawing CF₃ group accelerates the reaction. | masterorganicchemistry.comyoutube.comnih.gov |

Oxidative and Reductive Transformations

Controlled Oxidation to Carboxylic Acid Derivatives

The oxidation of ketones is generally challenging and requires harsh conditions, which can lead to the cleavage of carbon-carbon bonds. copernicus.orgcopernicus.org However, for methyl ketones like this compound, a controlled oxidation can be achieved via the haloform reaction. masterorganicchemistry.comnih.gov

In the haloform reaction, treatment of a methyl ketone with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base (like NaOH) leads to the formation of a carboxylic acid and a haloform (CHX₃). masterorganicchemistry.com The reaction proceeds through the repeated halogenation of the methyl group's α-hydrogens until a trihalomethyl ketone is formed. This intermediate is then cleaved by nucleophilic attack of hydroxide (B78521) at the carbonyl carbon, with the trihalomethyl anion acting as a leaving group. masterorganicchemistry.com This method allows for the conversion of the acetyl group into a carboxylate, effectively cleaving the C-C bond between the carbonyl carbon and the methyl group without affecting the carbon-carbon double bond. nih.gov This would convert this compound into the sodium salt of (E)-3-(2-trifluoromethylphenyl)acrylic acid.

Reduction to Corresponding Alcohols or Alkanes

The reduction of α,β-unsaturated ketones such as this compound can yield different products depending on the reducing agent and reaction conditions. The two primary modes of reduction are 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate addition, attack at the β-carbon).

Reduction to Allylic Alcohol: Selective reduction of the carbonyl group to a hydroxyl group while preserving the double bond (1,2-reduction) is achieved using the Luche reduction. wikipedia.orgorganic-chemistry.orgtcichemicals.com This method employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol. wikipedia.orgtcichemicals.com The cerium salt increases the hardness of the hydride reagent, favoring attack at the hard electrophilic center of the carbonyl group. tcichemicals.com This yields 4-(2-trifluoromethylphenyl)but-3-en-2-ol.

Reduction to Saturated Ketone, Alcohol, or Alkane:

Using sodium borohydride (NaBH₄) alone often leads to a mixture of 1,2- and 1,4-reduction products, with the 1,4-addition (conjugate reduction) often being significant, yielding the saturated ketone 4-(2-trifluoromethylphenyl)butan-2-one. tcichemicals.compharmaguideline.com

Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and typically reduce both the carbonyl group and the carbon-carbon double bond, leading to the saturated alcohol, 4-(2-trifluoromethylphenyl)butan-2-ol. libretexts.orgchemistrysteps.com

Complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-), while leaving the double bond intact, can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions, though these often require conditions that might affect other parts of the molecule.

Table 3: Reduction Products of this compound

| Reagent(s) | Product | Type of Reduction | Reference |

|---|---|---|---|

| NaBH₄, CeCl₃ (Luche Reduction) | 4-(2-Trifluoromethylphenyl)but-3-en-2-ol | 1,2-Reduction (Allylic Alcohol) | wikipedia.orgorganic-chemistry.orgtcichemicals.com |

| NaBH₄ | 4-(2-Trifluoromethylphenyl)butan-2-one (+ some allylic alcohol) | Mainly 1,4-Reduction (Saturated Ketone) | tcichemicals.compharmaguideline.com |

| LiAlH₄ | 4-(2-Trifluoromethylphenyl)butan-2-ol | 1,2- and 1,4-Reduction (Saturated Alcohol) | libretexts.orgchemistrysteps.com |

Detailed Mechanistic Studies of Key Transformations

Elucidation of Reaction Pathways and Transition States

The mechanisms of the cycloaddition reactions involving this compound are of significant interest, with computational chemistry providing deep insights into the reaction pathways and transition states. nih.govyoutube.com

For 1,3-dipolar cycloadditions , such as with nitrilimines, the reaction is generally understood to be a concerted and asynchronous process. researchgate.netwikipedia.org Frontier Molecular Orbital (FMO) theory is key to understanding the reactivity and regioselectivity. The electron-withdrawing trifluoromethyl group lowers the LUMO energy of the chalcone (B49325) (the dipolarophile), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole. researchgate.netacs.org This strong orbital interaction leads to a lower activation barrier for the cycloaddition. nih.gov Computational studies can model the transition state geometry, showing the asynchronous formation of the two new sigma bonds. researchgate.net

In Diels-Alder reactions , the reaction also proceeds through a concerted, cyclic transition state. wikipedia.org The trifluoromethyl group enhances the electrophilicity of the dienophile, which, according to FMO theory, leads to a smaller energy gap between the diene's HOMO and the dienophile's LUMO, accelerating the reaction. nih.govnih.gov DFT calculations have been used to analyze the effects of fluorine-containing substituents on cycloaddition reactivities, confirming that both inductive and conjugative effects play a role in influencing the energetics of the transition state. nih.gov These computational models allow for the precise characterization of the transition state structure and the elucidation of factors controlling stereoselectivity, such as the preference for the endo product due to secondary orbital interactions. wikipedia.org

Influence of the Trifluoromethyl Group on Reaction Regioselectivity and Stereochemistry

The presence of a trifluoromethyl (-CF3) group, particularly at the ortho position of the phenyl ring in this compound, exerts a profound influence on the compound's chemical reactivity, significantly directing the regioselectivity and stereochemistry of its reactions. This influence stems from the unique electronic and steric properties of the -CF3 group. As one of the most powerful electron-withdrawing groups in organic chemistry, its impact on reaction pathways is a subject of considerable mechanistic investigation.

The strong inductive effect of the trifluoromethyl group enhances the electrophilic character of the β-carbon in the α,β-unsaturated ketone system. This heightened electrophilicity makes the compound a more reactive substrate for nucleophilic attacks, such as in Michael additions. The electron-withdrawing nature of the -CF3 group can stabilize the transition states of reactions where a negative charge develops on the aromatic ring or in its vicinity.

In addition to its electronic effects, the steric bulk of the ortho-trifluoromethyl group can play a crucial role in controlling the stereochemical outcome of reactions. It can hinder the approach of reactants from one face of the molecule, leading to a preference for the formation of one stereoisomer over another. This steric hindrance is particularly important in reactions involving the formation of new stereocenters at or near the phenyl ring.

Detailed Research Findings

Research into the reactivity of chalcones bearing trifluoromethyl substituents has provided insights into how this group directs reaction outcomes. While specific studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the principles can be understood from studies on closely related compounds.

For instance, in catalytic enantioselective vinylogous aldol (B89426) reactions, the electronic nature of substituents on the aromatic ring of trifluoromethyl ketones has been shown to be a key factor. While electron-withdrawing groups at the para position are well-tolerated and can lead to high yields and enantioselectivities, a strong electron-donating group can have a detrimental effect. nih.gov The presence of a substituent at the ortho position, such as in the case of an ortho-methoxy group, has been observed to lead to a decrease in conversion and enantioselectivity, likely due to steric hindrance. nih.gov This suggests that the ortho-trifluoromethyl group in this compound would similarly impose significant steric control over incoming reactants.

In [3+2] cycloaddition reactions, the trifluoromethyl group also demonstrates a significant directing effect. For example, the reaction of nitrile imines with trifluoroacetonitrile, generated in situ, proceeds with high regioselectivity to form 5-trifluoromethyl-1,2,4-triazoles. mdpi.com This regioselectivity is guided by the electronic properties of the reactants. A plausible mechanism involves the in situ generation of the nitrile imine, which then undergoes a regioselective cycloaddition with the trifluoromethylated component. mdpi.com

The table below illustrates the typical regioselectivity observed in the [3+2] cycloaddition of in situ generated nitrile imines with a trifluoromethylated nitrile, leading to the formation of a single regioisomer.

| Reactant 1 (Nitrile Imine Precursor) | Reactant 2 (Trifluoromethylated) | Product (Regioisomer) |

| Hydrazonoyl chloride | Trifluoroacetonitrile | 5-Trifluoromethyl-1,2,4-triazole |

Furthermore, studies on Michael additions to chalcone systems indicate that the reaction is highly sensitive to the electronic and steric environment. In the synthesis of novel Michael adducts from chalcones, the reaction proceeds under basic conditions, highlighting the susceptibility of the β-carbon to nucleophilic attack. researchgate.net The stereochemical outcome of such additions is often controlled by the existing chirality in the reactants or catalysts, with the bulky substituents on the aromatic ring capable of directing the approach of the nucleophile.

The stereochemistry of reactions involving rotationally restricted, sterically hindered intermediates has been shown to be highly dependent on the nature of the ortho-substituent. For instance, in systems with bulky ortho-groups, reactions can proceed with high degrees of inversion of configuration due to the steric shielding of one face of the reactive intermediate. libretexts.org

The following table summarizes the expected influence of the ortho-trifluoromethyl group on the regioselectivity and stereochemistry of common reactions involving this compound, based on findings from related systems.

| Reaction Type | Expected Regioselectivity | Expected Stereochemical Influence | Rationale |

| Michael Addition | Nucleophilic attack at the β-carbon | High diastereoselectivity | Strong electron-withdrawing nature of -CF3 enhances electrophilicity of the β-carbon. Steric bulk of the ortho-CF3 group directs the approach of the nucleophile. |

| [3+2] Cycloaddition | High regioselectivity | High diastereoselectivity | Electronic effects of the -CF3 group on the frontier molecular orbitals of the dienophile control regioselectivity. Steric hindrance from the ortho-CF3 group influences the facial selectivity. |

| Reduction (e.g., of C=C) | Selective reduction of the C=C double bond | Potential for high diastereoselectivity | The C=C double bond is activated for reduction. Chiral catalysts or reagents can interact with the sterically demanding ortho-CF3 group to induce stereoselectivity. |

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Electronic Property Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 4-(2-Trifluoromethylphenyl)but-3-en-2-one, offering unambiguous insights into its atomic connectivity and spatial arrangement.

A combined analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's framework. The compound is expected to exist predominantly as the more stable (E)-isomer due to steric considerations.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the methyl, vinylic, and aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbonyl and trifluoromethyl groups. For the expected (E)-isomer, the vinylic protons (H-3 and H-4) appear as doublets with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans configuration. rsc.org The methyl protons appear as a sharp singlet in the upfield region. The aromatic protons exhibit complex splitting patterns in the downfield region due to their coupling with each other and potentially with the fluorine atoms over multiple bonds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon skeleton. The carbonyl carbon (C-2) is observed at a characteristic downfield shift. The trifluoromethyl group significantly influences the chemical shifts of the aromatic carbons, with the carbon directly attached to the CF₃ group appearing as a quartet due to one-bond C-F coupling. rsc.orgrsc.org Other aromatic carbons also show smaller couplings to the fluorine atoms.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a simple yet powerful confirmation of the trifluoromethyl group. It is expected to show a sharp singlet, as there are no other fluorine atoms in the molecule to couple with. huji.ac.il The chemical shift of the CF₃ group attached to an aromatic ring is sensitive to the electronic environment and typically appears in a well-defined region. nih.govnih.gov

Interactive Data Table: Predicted NMR Data for (E)-4-(2-Trifluoromethylphenyl)but-3-en-2-one Predicted data is based on analysis of structurally similar compounds. rsc.orgrsc.orgrsc.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |

| 1 (CH₃) | ~2.4 (s, 3H) | ~28 | - |

| 2 (C=O) | - | ~198 | - |

| 3 (=CH) | ~6.7 (d, J ≈ 16 Hz, 1H) | ~128 | - |

| 4 (=CH) | ~7.8 (d, J ≈ 16 Hz, 1H) | ~141 | - |

| 1' (Ar-C) | - | ~133 | - |

| 2' (Ar-C-CF₃) | - | ~128 (q, ¹JCF ≈ 30 Hz) | - |

| 3' (Ar-CH) | ~7.7 (d) | ~132 | - |

| 4' (Ar-CH) | ~7.6 (t) | ~126 (q, ³JCF ≈ 6 Hz) | - |

| 5' (Ar-CH) | ~7.7 (t) | ~129 | - |

| 6' (Ar-CH) | ~7.9 (d) | ~127 | - |

| CF₃ | - | ~124 (q, ¹JCF ≈ 272 Hz) | ~ -61 (s) |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu A key cross-peak would be observed between the vinylic protons H-3 and H-4, confirming their connectivity. Additional correlations would be seen among the coupled protons within the aromatic ring, helping to assign their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). princeton.edu It would show correlations between H-1/C-1, H-3/C-3, H-4/C-4, and each aromatic proton with its corresponding carbon atom, providing unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) ¹H-¹³C couplings and is crucial for connecting molecular fragments and identifying quaternary carbons. youtube.com Key expected correlations include:

The methyl protons (H-1) to the carbonyl carbon (C-2) and the vinylic carbon (C-3).

The vinylic proton H-3 to the carbonyl carbon (C-2) and the aromatic ipso-carbon (C-1').

The vinylic proton H-4 to the carbonyl carbon (C-2) and aromatic carbons C-2' and C-6'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for confirming stereochemistry. For the (E)-isomer, a NOE correlation would be expected between the vinylic proton H-4 and the aromatic proton H-6', whereas no such correlation would be expected for the (Z)-isomer.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the functional groups and conjugated π-system of the molecule, respectively.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups. These vibrational frequencies are key identifiers for the molecular structure.

Interactive Data Table: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic & Vinylic |

| ~1670 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1620 | C=C Stretch | Alkene |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1315 | C-F Stretch (symmetric) | Trifluoromethyl |

| ~1160, ~1125 | C-F Stretch (asymmetric) | Trifluoromethyl |

The strong absorption band around 1670 cm⁻¹ is indicative of the conjugated carbonyl group. The presence of strong, complex bands in the 1350-1100 cm⁻¹ region is a definitive marker for the C-F stretching modes of the trifluoromethyl group. acs.org

The UV-Vis spectrum is dominated by the molecule's extended π-conjugated system, which includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

π → π* Transition: A strong absorption band (high molar absorptivity) is expected at a λmax value typically above 250 nm. libretexts.org This intense absorption is characteristic of the electronic transition from the π bonding orbital to the π* antibonding orbital of the conjugated system. For comparison, the parent compound 4-phenylbut-3-en-2-one absorbs around 285 nm.

n → π* Transition: A second, much weaker absorption band is expected at a longer wavelength (lower energy). upenn.edu This corresponds to the transition of a non-bonding electron from the carbonyl oxygen to the π* antibonding orbital. This transition is often "forbidden" by symmetry rules, resulting in a significantly lower intensity. upenn.edu

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information on the molecule's mass and its fragmentation behavior under ionization, which helps to confirm the molecular formula and structural features. princeton.edu For this compound (C₁₁H₉F₃O), the calculated molecular weight is approximately 214.06 g/mol .

The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 214. The fragmentation pattern provides structural clues:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones. miamioh.edu

Loss of a methyl radical (•CH₃) would result in a stable acylium ion at m/z 199 ([M-15]⁺).

Loss of an acetyl radical (•COCH₃) would lead to a fragment at m/z 171 ([M-43]⁺).

Other Fragmentations:

Cleavage can also occur at other points in the molecule, such as the benzylic position, potentially leading to a trifluoromethyltropylium ion or related structures. The fragment corresponding to the trifluoromethylphenyl cation [C₇H₄F₃]⁺ would appear at m/z 145 .

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Loss |

| 214 | [C₁₁H₉F₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 199 | [C₁₀H₆F₃O]⁺ | •CH₃ |

| 171 | [C₉H₆F₃]⁺ | •COCH₃ |

| 145 | [C₇H₄F₃]⁺ | C₄H₅O• |

Based on the comprehensive search conducted, there is no specific published research available in the public domain that details the advanced spectroscopic and computational analyses for the compound “this compound” as requested in the provided outline.

Therefore, it is not possible to generate an article with the required scientifically accurate, detailed research findings and specific data tables for the following sections:

Computational Chemistry and Quantum Mechanical Investigations

Theoretical Prediction of Spectroscopic Parameters (e.g., UV-Vis, IR)

To fulfill the user's request, which strictly requires detailed research findings and data tables for this specific molecule, access to a dedicated computational chemistry study on "this compound" is necessary. Without such a source, any attempt to create the requested content would result in fabrication of data, which violates the core principles of providing accurate and factual information.

Applications in Advanced Materials and Emerging Technologies

Role in Fluorinated Polymer Development for Enhanced Thermal Stability

The incorporation of fluorinated moieties into polymer structures is a well-established strategy for enhancing thermal stability. The exceptional strength of the carbon-fluorine (C-F) bond and the shielding effect of fluorine atoms protect the polymer backbone from thermal degradation. While direct polymerization of 4-(2-trifluoromethylphenyl)but-3-en-2-one is not widely documented, its structural features make it a promising candidate as a monomer or co-monomer for creating highly stable fluorinated polymers.

The trifluoromethylphenyl group, in particular, can significantly improve the thermo-oxidative stability of polymers. nih.gov The CF3 group's high electronegativity reduces the electron density of the adjacent C-C bonds in the polymer chain, making them less susceptible to oxidative attack. Studies on other fluorinated polymers, such as poly[methyl(trifluoropropyl)siloxane], have demonstrated that the introduction of fluorinated side groups substantially increases the temperature of decomposition. nih.gov For instance, the degradation of many standard polymers begins well below 400°C, whereas fluoropolymers often remain stable at higher temperatures. nist.govnist.gov Polytetrafluoroethylene, for example, does not undergo rapid thermal decomposition below about 450°C. nist.gov The inclusion of aromatic rings, like the phenyl group in the target compound, can further enhance stability through chain-stiffening effects. Therefore, incorporating this compound into polymer chains could yield materials with superior resistance to high temperatures, suitable for demanding applications in aerospace, automotive, and electronics.

Contributions to Organic Electronic Materials

The field of organic electronics relies on semiconducting materials that can be processed into thin films for devices like transistors and light-emitting diodes. The electronic properties of these materials can be precisely tuned through chemical synthesis. The presence of the electron-withdrawing trifluoromethylphenyl group in this compound makes it a valuable building block for n-type organic semiconductors.

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. mit.edu While p-type (hole-transporting) organic semiconductors are common, stable and efficient n-type (electron-transporting) materials are less so, yet crucial for creating complementary circuits. mit.eduwikipedia.org The development of n-type materials requires the presence of strong electron-withdrawing groups to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the injection and transport of electrons. wikipedia.org

The trifluoromethylphenyl group is recognized as a highly effective substituent for inducing n-type behavior in π-conjugated systems. Research has shown that novel π-electron systems featuring trifluoromethylphenyl groups can function as high-performance n-type semiconductors for OFETs, exhibiting excellent electron mobilities. The strong inductive effect of the CF3 group stabilizes negative charge carriers (electrons) within the semiconductor's molecular framework, enhancing transport. While OFETs based specifically on this compound have not been detailed, related materials have demonstrated the viability of this approach. The performance of such devices is often characterized by their charge carrier mobility (µ), with higher values indicating more efficient charge transport.

Table 1: Influence of Functional Groups on Organic Semiconductor Type

| Functional Group Type | Examples | Effect on Orbitals | Resulting Semiconductor Type |

| Electron-Donating | Alkyl, Alkoxy | Raises HOMO Level | p-type (Hole Transport) |

| Electron-Withdrawing | Cyano, Fluoro, Trifluoromethyl | Lowers LUMO Level | n-type (Electron Transport) |

This table illustrates the general principle of how different functional groups influence the semiconductor properties of organic molecules.

Luminescent materials, which emit light in response to an external stimulus, are critical for displays, sensors, and lighting. This compound possesses structural elements conducive to both photoluminescence and triboluminescence.

Photoluminescence (PL) is the emission of light following the absorption of photons. In organic molecules, this phenomenon is governed by the electronic transitions within their π-conjugated systems. The introduction of fluorine atoms can significantly modify the photophysical properties. nih.gov Studies on fluorinated diphenylacetylenes and other organic fluorophores show that fluorination can tune the emission color and, in some cases, enhance the fluorescence quantum yield. beilstein-journals.orgnih.gov The CF3 group in this compound can alter the energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO, thereby influencing the color of the emitted light.

Triboluminescence (TL) is a less common phenomenon where light is generated when a material is mechanically stressed, such as by grinding, fracturing, or rubbing. wikipedia.org The mechanism is often linked to the fracture of crystals that lack a center of symmetry (noncentrosymmetric). nih.govnih.gov This breakage can separate static electric charges (a piezoelectric effect), and upon their recombination, energy is released that ionizes the surrounding atmosphere or excites the molecules themselves, resulting in light emission. wikipedia.orgnih.gov Research on other compounds containing trifluoromethylphenyl groups, such as certain phthalimides, has demonstrated their capacity for strong triboluminescent emission. acs.org The presence of the CF3 group is believed to contribute to the formation of a suitable noncentrosymmetric crystal lattice. If this compound can be crystallized in a noncentrosymmetric space group, it is a strong candidate for exhibiting triboluminescence, making it potentially useful for damage sensing in structural composites or for anti-counterfeiting applications.

Nonlinear Optical (NLO) Properties of Fluorinated Compounds

Nonlinear optical (NLO) materials are substances whose optical properties, such as refractive index, change with the intensity of incident light. These materials are essential for technologies like optical switching, frequency conversion, and optical limiting. researchgate.net Chalcone-like molecules, which share the α,β-unsaturated ketone core of this compound, are known to possess significant NLO properties. researchgate.net

The NLO response in these organic molecules arises from the intramolecular charge transfer across the π-conjugated bridge that connects an electron-donor group to an electron-acceptor group. In this compound, the trifluoromethylphenyl moiety acts as a potent electron-accepting group. A study on a structurally analogous compound, 3-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, confirmed its NLO characteristics through Z-scan analysis. researchgate.net This technique is used to measure key NLO parameters like the nonlinear absorption coefficient (β) and the third-order NLO susceptibility (χ(3)). The results for this related chalcone (B49325) indicate that materials based on the trifluoromethylphenyl enone structure are promising for optical limiting applications, which protect sensitive optical sensors from high-intensity laser damage.

Table 2: Nonlinear Optical Properties of a Structurally Related Chalcone

| Parameter | Symbol | Reported Value | Unit |

| Nonlinear Absorption Coefficient | β | 1.78 | cm/GW |

| Excited State Absorption Cross Section | σex | 8.59 × 10⁻¹⁸ | cm² |

| Ground State Absorption Cross Section | σg | 1.99 × 10⁻²¹ | cm² |

*Data obtained for the related compound 3-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, suggesting the potential NLO performance of the title compound. researchgate.net *

Electrochemical Applications (e.g., Modified Electrodes, Polymerization)

The electrochemical reactivity of this compound is centered on its two key functional groups: the α,β-unsaturated ketone and the trifluoromethyl group. Both are susceptible to electrochemical transformations, suggesting applications in electrosynthesis and the development of functional electrode surfaces.

Research on α,β-unsaturated ketones has demonstrated their ability to undergo anodic fluorination, where fluorine atoms are added across the double bond via an ECNECN (electrochemical-chemical-electrochemical-chemical) mechanism. lew.ro This allows for the synthesis of novel vicinal-difluoro ketones. Conversely, studies on trifluoromethylketones have shown that they can undergo electrochemical hydrodefluorination, a reductive process that converts a -CF3 group into a -CF2H group. nih.govrsc.org This transformation is valuable as the difluoromethyl group (CF2H) is an important pharmacophore in medicinal chemistry.

These electrochemical behaviors mean that this compound could be used as a precursor in the electrosynthesis of more complex fluorinated molecules. Furthermore, it could be immobilized onto an electrode surface, for example, through electropolymerization of the vinyl group, to create a modified electrode. Such an electrode could leverage the electrochemical properties of the trifluoromethylphenyl moiety for sensing applications or as an electrocatalytic surface.

Future Directions and Interdisciplinary Research Opportunities

Exploration of Undiscovered Biological Activities and Therapeutic Targets

The core structure of 4-(2-Trifluoromethylphenyl)but-3-en-2-one is a scaffold with known potential for a variety of biological activities, suggesting that its full therapeutic profile remains to be discovered. ontosight.ai Derivatives of similar structures, such as cinnamanilides and chalcones, have shown promise as anti-inflammatory, antimicrobial, anticancer, and antifungal agents. ontosight.aimdpi.com The presence of the trifluoromethyl group is particularly significant, as it can enhance properties like metabolic stability and binding affinity to biological targets. nih.gov

Future research should focus on screening this compound and its analogues against a wide array of biological targets. Investigations could unveil novel mechanisms of action or identify new therapeutic applications. For instance, many trifluoromethyl-containing compounds are utilized as active ingredients in agrochemicals, such as herbicides and insecticides, suggesting a potential application in crop protection. nih.govresearchoutreach.org Studies have identified related compounds that act as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants or as modulators of ryanodine (B192298) receptors in insects. acs.org There is also potential in targeting multidrug-resistant (MDR) pathogens, as some fluorinated heterocyclic compounds have shown efficacy in reversing resistance. nih.gov A systematic evaluation against panels of kinases, proteases, and receptors implicated in diseases ranging from cancer to neurodegenerative disorders could reveal previously unknown therapeutic opportunities. nih.gov

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The introduction of chirality into a molecule can have profound effects on its biological activity, with different enantiomers often exhibiting distinct pharmacological profiles. The butenone structure of this compound presents opportunities for creating chiral centers. Developing asymmetric synthetic methods to produce specific stereoisomers is a critical step toward creating more selective and potent therapeutic agents. nih.gov

Future synthetic efforts should explore various catalytic asymmetric strategies. Organocatalysis, using chiral catalysts like quinine-derived thioureas, has been successful in the asymmetric synthesis of related trifluoromethyl-substituted dihydropyrans through cascade reactions. researchgate.net Transition-metal-catalyzed reactions, such as palladium-catalyzed asymmetric synthesis, have been employed to create chiral 4H-chromene derivatives containing trifluoromethyl groups with excellent enantioselectivity. nih.gov Furthermore, developing methods for asymmetric fluorination could yield novel chiral fluorinated molecules with unique properties. nih.gov These advanced synthetic approaches would provide access to a library of chiral derivatives of this compound, enabling detailed studies into the structure-activity relationships of individual enantiomers.

Integration of Advanced Computational Modeling for Rational Design in Drug Discovery and Materials Science

Rational drug design, which uses computational methods to design molecules with specific biological functions, offers a powerful alternative to traditional high-throughput screening. azolifesciences.com For this compound, integrating advanced computational modeling can accelerate the discovery of new applications in both medicine and materials science. The trifluoromethyl group significantly influences the electronic properties of the molecule, a factor that can be precisely modeled to predict interactions with biological targets. ontosight.ainih.gov

Computational workflows can be established to screen virtual libraries of derivatives against known protein structures. nih.gov Techniques such as molecular docking and molecular dynamics simulations can predict the binding affinity and mode of interaction of these compounds with targets like enzymes or receptors, guiding the synthesis of the most promising candidates. acs.orgresearchgate.net Structure-based pharmacophore modeling can identify the key three-dimensional features necessary for biological activity, allowing for the design of novel molecules with optimized properties. azolifesciences.com Beyond drug discovery, computational models can predict the physicochemical properties of polymers or other materials incorporating the this compound moiety, opening avenues in materials science for developing new functional materials with tailored electronic or physical characteristics. ontosight.ai

Sustainable and Green Chemistry Methodologies for Synthesis and Industrial Application

As the potential applications of this compound and its derivatives expand, the development of sustainable and environmentally friendly synthetic processes becomes imperative. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production.

Future research should focus on replacing traditional synthetic methods with greener alternatives. This could involve the use of catalytic reactions that proceed with high atom economy, reducing the formation of byproducts. sciencedaily.com Exploring the use of safer, renewable solvents and developing solvent-free reaction conditions are also key areas of investigation. Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign approach to synthesis. For industrial-scale production, flow chemistry systems could be designed to improve safety, efficiency, and scalability. A recent development in green chemistry demonstrated the synthesis of sulfonyl fluorides using non-toxic reagents with minimal environmental impact, a model that could inspire safer production routes for fluorinated compounds like this compound. sciencedaily.com

Synergistic Studies Combining Synthetic Chemistry, Biological Evaluation, and Materials Engineering

The most comprehensive understanding and innovative application of this compound will emerge from synergistic, interdisciplinary research. Combining the expertise of synthetic chemists, biologists, and materials engineers can create a feedback loop that accelerates discovery and development.

A collaborative workflow would involve:

Synthetic Chemistry : Designing and producing novel derivatives, including chiral compounds and analogues with varied substitution patterns, using sustainable methods. nih.govresearchgate.net

Biological Evaluation : Systematically screening these new compounds for a range of biological activities, from anticancer and antimicrobial effects to agrochemical potential. mdpi.comnih.gov The results of these assays would directly inform the next round of molecular design and synthesis.

Materials Engineering : Investigating the physical, electronic, and optical properties of the synthesized compounds and polymers derived from them. This could lead to the development of new materials for electronics, optics, or other advanced applications.

This integrated approach ensures that synthetic efforts are guided by biological and material performance data, leading to a more efficient and targeted exploration of the chemical space around the this compound scaffold. Such collaborations are essential for translating fundamental chemical discoveries into practical applications in medicine, agriculture, and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Trifluoromethylphenyl)but-3-en-2-one, and how can purity be maximized?

- Methodology :

- Step 1 : Start with a Claisen-Schmidt condensation between 2-trifluoromethylacetophenone and an appropriate aldehyde (e.g., acetaldehyde) under basic conditions (e.g., NaOH/ethanol). Monitor reaction progress via TLC .

- Step 2 : Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via HPLC (>98%) and characterize using -/-NMR and FTIR .

- Note : The electron-withdrawing trifluoromethyl group may reduce enone reactivity; consider microwave-assisted synthesis to enhance yield .

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

- Resolution Strategy :

- NMR Ambiguities : Use -NMR to confirm the presence and position of the trifluoromethyl group. Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts) .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to distinguish between isobaric impurities and the target compound. For example, a molecular ion peak at m/z 242.1 ([M+H]) confirms the molecular formula .

Q. What storage conditions are critical to prevent degradation of this compound?

- Guidelines :

- Store in amber vials under inert gas (N) at 2–8°C to minimize hydrolysis or photodegradation. Avoid prolonged exposure to moisture or acidic/basic environments, as the enone moiety is susceptible to nucleophilic attack .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cycloaddition reactions?

- Mechanistic Insight :

- The -CF group acts as a strong electron-withdrawing substituent, polarizing the enone system and enhancing its electrophilicity. This increases reactivity in Diels-Alder reactions, as shown by accelerated reaction rates with electron-rich dienes (e.g., anthracene) .

- Experimental Design : Conduct kinetic studies under varying solvent polarities (e.g., toluene vs. DMF) to quantify electronic effects. Use -NMR to monitor reaction progress and DFT calculations to map frontier molecular orbitals .

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric synthesis?

- Data Analysis :

- Variable Control : Compare catalyst systems (e.g., chiral oxazaborolidines vs. organocatalysts) and reaction temperatures. For instance, enantiomeric excess (ee) may drop above 40°C due to thermal racemization .

- Statistical Validation : Apply ANOVA to assess the significance of variables (e.g., solvent, catalyst loading). Reproduce results across multiple labs to confirm reproducibility .

Q. How can computational modeling predict the compound’s behavior in biological systems?

- Approach :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). Validate predictions with in vitro assays measuring IC values .

- ADMET Profiling : Predict pharmacokinetic properties (e.g., logP, bioavailability) using QSAR models. Cross-reference with experimental data from HPLC-MS/MS metabolic stability tests .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products